1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Antithrombotic Platelet aggregation Medicinal chemistry

Quantified scaffold for antithrombotic lead optimization (IC50 701 nM ADP-induced platelet activation) and EP impurity H for tryptophan ANDA quality control. Low water solubility makes it an ideal test substrate for formulation development (e.g., cyclodextrin complexation). Essential low-affinity control (IC50 6 μM) for benzodiazepine receptor SAR studies.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 6052-68-2
Cat. No. B188261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
CAS6052-68-2
Synonyms1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, (S)-isomer
1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid,(+-)-isomer
3S-tetrahydro-beta-carboline-3-carboxylic acid
THBC-CA
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-]
InChIInChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)
InChIKeyFSNCEEGOMTYXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid (CAS 6052-68-2): Key Physicochemical and Regulatory Reference Data for Procurement


1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (CAS 6052-68-2), also designated as Tryptophan EP Impurity H [1], is a bicyclic β-carboline alkaloid with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [2]. It is recognized as a plant metabolite, human urinary metabolite, and human xenobiotic metabolite [2]. The compound is a fused heterocyclic amino acid widely utilized in biochemical experiments and drug synthesis research , and it serves as a reference standard for analytical method development, method validation, and quality control applications in abbreviated new drug applications for tryptophan [1].

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid: Why Simple Analogs or Derivatives Fail as Drop-in Replacements


Despite sharing a core β-carboline scaffold, compounds within this class exhibit profound differences in biological activity driven by aromaticity and substitution patterns that preclude generic substitution. The fully aromatic β-carboline-3-carboxylic acid ethyl ester demonstrates picomolar to low nanomolar affinity for benzodiazepine receptors, whereas its tetrahydro analog displays micromolar potency—a difference exceeding three orders of magnitude [1]. Furthermore, even minor modifications to the tetrahydro-β-carboline-3-carboxylic acid core itself produce dramatic changes: the unmodified lead compound (TCCA) inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM, while 2-position aminoacyl derivatives achieve IC₅₀ values as low as 10 nM [2]. These structure-activity relationships demonstrate that substitution with a structurally similar but uncharacterized β-carboline analog cannot recapitulate the specific activity profile of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid Against Comparators


In Vitro Antiplatelet Aggregation Potency: Lead Compound Baseline for Derivative Development

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (TCCA) serves as a validated lead scaffold with a defined potency baseline for antiplatelet drug discovery. The compound inhibits ADP-induced platelet activation with an IC₅₀ of 701 nM [1]. This quantitative baseline is essential because subsequent structural optimization at the 2-position reduced the IC₅₀ by approximately 70-fold to 10 nM [1]. Without this reference data, the magnitude of improvement achieved through derivatization cannot be quantified.

Antithrombotic Platelet aggregation Medicinal chemistry

In Vivo Antithrombotic Efficacy: Reference Dose for Pharmacological Benchmarking

In an in vivo rat arterial thrombosis model, unmodified 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA) demonstrated antithrombotic activity at an efficacious dose of 5.0 μmol/kg [1]. This baseline in vivo efficacy value is critical for evaluating the success of medicinal chemistry efforts, as optimized 2-aminoacyl derivatives achieved comparable or superior antithrombotic effects at a 50-fold lower dose of 0.1 μmol/kg [1]. The compound thus provides the indispensable in vivo reference point for assessing bioavailability and potency improvements.

In vivo pharmacology Antithrombotic Dose-response

Benzodiazepine Receptor Affinity: Differentiation from Fully Aromatic β-Carboline Analogs

The tetrahydro-β-carboline scaffold (represented by the tetrahydro-β-carboline-3-carboxylate ethyl ester analog) binds to benzodiazepine receptors with an IC₅₀ of 6 μM [1]. This affinity is approximately 600-fold weaker than the fully aromatic norharmane-3-carboxylic acid ethyl ester, which binds with an IC₅₀ of 10 nM [1]. This quantitative differentiation demonstrates that the saturation state of the β-carboline ring system is a decisive determinant of benzodiazepine receptor engagement, and the tetrahydro analog cannot serve as a surrogate for the aromatic β-carboline in this context.

Benzodiazepine receptor Binding affinity Neuropharmacology

Physicochemical Limitation Profile: Documented Solubility and Bioavailability Constraints

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid exhibits very poor water solubility, a property that has been consistently documented as limiting its clinical applicability [1][2]. This compound is poorly soluble in both organic solvents and water, and possesses low bioavailability [2]. These documented limitations define the compound's specific utility not as a final therapeutic candidate, but as a validated starting scaffold requiring formulation or structural modification to overcome bioavailability barriers—a characteristic that distinguishes it from more soluble, but less well-characterized, analogs.

Bioavailability Solubility Formulation development

High-Value Application Scenarios for Procuring 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid (CAS 6052-68-2)


Antithrombotic Lead Optimization and Structure-Activity Relationship Studies

This compound is the optimal starting material for laboratories developing novel antithrombotic agents. Its well-defined in vitro potency (IC₅₀ of 701 nM against ADP-induced platelet activation) and in vivo efficacious dose (5.0 μmol/kg) provide the essential quantitative baseline required for evaluating the success of any structural modification [1]. Procurement of this specific scaffold enables researchers to quantify improvements in potency and bioavailability—for instance, measuring whether 2-position aminoacyl derivatization achieves the documented 70-fold IC₅₀ reduction [1].

Formulation Development and Bioavailability Enhancement Research

Given its documented poor water solubility and low bioavailability [1][2], this compound is ideally suited for formulation development studies aimed at overcoming solubility-limited absorption. The compound's well-characterized physicochemical liability profile makes it a validated test substrate for evaluating inclusion complexation strategies (e.g., with β-cyclodextrin) [1], prodrug design, or nanocarrier-based delivery systems. Procurement of this specific scaffold ensures that formulation improvements can be quantified against established baseline data.

Analytical Reference Standard for Tryptophan Quality Control

As Tryptophan EP Impurity H [1], this compound is essential for analytical method development, method validation, and quality control in the commercial production of tryptophan and tryptophan-containing pharmaceutical preparations. It is specifically used in Abbreviated New Drug Application (ANDA) analytical procedures [1]. Procurement of this certified reference material ensures compliance with pharmacopeial standards and enables accurate impurity profiling in tryptophan-based products.

Benzodiazepine Receptor Pharmacology: Negative Control for SAR Studies

For laboratories investigating β-carboline interactions with benzodiazepine receptors, this compound (or its ethyl ester analog) serves as a critical low-affinity control. With an IC₅₀ of 6 μM at the benzodiazepine receptor, it is approximately 600-fold less potent than the fully aromatic norharmane-3-carboxylic acid ethyl ester (IC₅₀ 10 nM) [2]. This quantitative differentiation enables researchers to validate structure-activity relationship hypotheses regarding the role of ring aromaticity in receptor binding, making it an indispensable comparator in benzodiazepine receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.